N,9-Diphenyl-9H-carbazol-2-amine chemical structure and properties
N,9-Diphenyl-9H-carbazol-2-amine chemical structure and properties
An In-depth Technical Guide to N,9-Diphenyl-9H-carbazol-2-amine
Introduction
N,9-Diphenyl-9H-carbazol-2-amine is a specialized organic compound built upon a carbazole core. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.[1][2] The carbazole structure consists of a five-membered nitrogen-containing ring fused between two benzene rings, creating a rigid, planar, and electron-rich system.[1][2] The strategic addition of phenyl groups at the N9 and C2 positions, as in N,9-Diphenyl-9H-carbazol-2-amine, further modulates these properties. This functionalization enhances solubility, thermal stability, and charge-transport characteristics, making the molecule a compound of significant interest for researchers in organic electronics and medicinal chemistry.[3][4]
This guide serves as a technical resource for scientists and drug development professionals, offering a detailed examination of the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its primary applications, with a focus on the field of organic electronics.
Chemical Structure and Nomenclature
The foundational structure of N,9-Diphenyl-9H-carbazol-2-amine is the tricyclic 9H-carbazole. A phenyl group is substituted at the nitrogen atom (position 9), and an aniline group (a phenylamine) is attached at position 2 of the carbazole skeleton. This specific arrangement of aromatic rings creates a non-linear, π-conjugated system that dictates its electronic behavior.
Figure 1: Chemical Structure of N,9-Diphenyl-9H-carbazol-2-amine.
IUPAC Name: N,9-diphenyl-9H-carbazol-2-amine CAS Number: 1427316-55-9[5] Synonyms: N,9-diphenylcarbazol-2-amine[6]
Physicochemical Properties
The properties of N,9-Diphenyl-9H-carbazol-2-amine are derived from its complex aromatic structure. The extended π-system and the presence of nitrogen atoms influence its electronic characteristics, while the bulky phenyl groups affect its solubility and thermal stability.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈N₂ | [6] |
| Molecular Weight | 334.41 g/mol | [7] |
| Monoisotopic Mass | 334.146999 g/mol | [6] |
| Predicted XlogP | 6.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Rotatable Bond Count | 3 | [9] |
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The synthesis of N,9-Diphenyl-9H-carbazol-2-amine can be achieved through several modern organic chemistry reactions, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, which is ideal for constructing this molecule. The causality behind this choice lies in the high efficiency and functional group tolerance of palladium catalysts in coupling aryl halides with amines.
A plausible synthetic approach involves the coupling of 2-bromo-9-phenyl-9H-carbazole with aniline.
Experimental Protocol:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-9-phenyl-9H-carbazole (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like XPhos (0.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically heterogeneous.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N,9-Diphenyl-9H-carbazol-2-amine.
Figure 2: Generalized workflow for the synthesis of N,9-Diphenyl-9H-carbazol-2-amine.
Spectroscopic Analysis
Structural confirmation of N,9-Diphenyl-9H-carbazol-2-amine is typically performed using a combination of spectroscopic techniques.[10][11]
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum would show a complex series of signals in the aromatic region (typically 6.5-8.5 ppm). Distinct multiplets would correspond to the protons on the carbazole core and the two different phenyl rings. A characteristic broad singlet for the N-H proton of the amine group would also be expected.
-
¹³C NMR: The carbon NMR spectrum would display a number of signals corresponding to the 24 carbon atoms in the molecule. The chemical shifts would confirm the presence of multiple distinct aromatic environments.
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IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching for the secondary amine (around 3400 cm⁻¹), C-H stretching for the aromatic rings (around 3100-3000 cm⁻¹), and C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z corresponding to its molecular formula, C₂₄H₁₈N₂.[10]
Applications in Research and Development
The unique electronic properties of the carbazole core make its derivatives, including N,9-Diphenyl-9H-carbazol-2-amine, highly valuable in the field of organic electronics.[2][4]
Organic Light-Emitting Diodes (OLEDs)
The primary application of this class of molecules is as a Hole-Transporting Material (HTM) in OLEDs.[12][13]
-
Mechanism of Action: In an OLED device, an electric current is applied across a stack of thin organic layers. The HTM facilitates the efficient injection of positive charge carriers (holes) from the anode and transports them to the emissive layer (EML). The electron-rich nature and high aromaticity of the carbazole moiety provide excellent hole transport capabilities.[2][13] The phenyl substituents help ensure good morphological stability of the thin film, which is crucial for device longevity and preventing degradation from Joule heating.[12]
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Device Performance: The use of high-performance HTMs like N,9-Diphenyl-9H-carbazol-2-amine is critical for achieving high efficiency, brightness, and operational stability in OLED displays and lighting.[4] By fine-tuning the energy levels of the HTM to match the anode and the EML, charge injection barriers can be minimized, leading to improved device performance.[14]
Figure 3: Role of N,9-Diphenyl-9H-carbazol-2-amine as an HTL in a typical OLED device structure.
Other Potential Applications
-
Perovskite Solar Cells (PSCs): Similar to OLEDs, carbazole derivatives are explored as HTMs in PSCs, where they are responsible for extracting positive charges from the perovskite absorber layer.[15]
-
Medicinal Chemistry: The carbazole scaffold is present in various naturally occurring and synthetic compounds with a wide range of biological activities.[1] While specific data for N,9-Diphenyl-9H-carbazol-2-amine is limited, related N-substituted carbazoles have been investigated for antimicrobial and antitumor activities.[1] This suggests potential, though currently unexplored, avenues in drug discovery.
Conclusion
N,9-Diphenyl-9H-carbazol-2-amine is a highly functionalized aromatic amine with a robust carbazole core. Its synthesis is accessible through modern palladium-catalyzed coupling methods, and its structure is readily characterizable by standard spectroscopic techniques. The key strengths of this molecule—excellent hole-transport properties, high thermal stability, and good film-forming characteristics—position it as a valuable component in the development of high-performance organic electronic devices, particularly as a hole-transporting material in OLEDs. While its primary application lies in materials science, the inherent biological relevance of the carbazole nucleus may open future research paths in medicinal chemistry.
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